4-(1-Aminopropan-2-yl)-2-fluorophenol
Description
4-(1-Aminopropan-2-yl)-2-fluorophenol (CAS: 13238-99-8 as its hydrochloride salt) is a fluorinated phenolic compound featuring an aminopropyl side chain at the para position of the aromatic ring. Its molecular formula is C₉H₁₂FNO, and it is commonly stabilized as a hydrochloride salt to enhance solubility and handling stability . The compound’s structure combines a fluorine atom at the ortho position of the phenol ring and a branched amine group (1-aminopropan-2-yl) at the para position. This configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical intermediates and organic synthesis.
Properties
CAS No. |
125036-97-7 |
|---|---|
Molecular Formula |
C9H12FNO |
Molecular Weight |
169.2 g/mol |
IUPAC Name |
4-(1-aminopropan-2-yl)-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO/c1-6(5-11)7-2-3-9(12)8(10)4-7/h2-4,6,12H,5,11H2,1H3 |
InChI Key |
BXHZCLYKZORPOE-UHFFFAOYSA-N |
SMILES |
CC(CN)C1=CC(=C(C=C1)O)F |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1)O)F |
Synonyms |
Phenol, 4-(2-amino-1-methylethyl)-2-fluoro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Aromatic Cores
N-(2-((4-Fluoro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide
- Molecular Formula : C₂₀H₁₈FN₂O₂S
- CAS: Not explicitly listed (see ).
- Key Features: Contains a sulfonamide group and a fluorinated benzylidene moiety.
Benzothiazol-2-yl-(4-fluoro-phenyl)-amine
- Molecular Formula : C₁₃H₁₀FN₂S
- CAS: Not explicitly listed (see ).
- Key Features: Integrates a benzothiazole ring with a 4-fluoroaniline group. The benzothiazole moiety increases π-conjugation, making this compound more suited for optoelectronic applications compared to the simpler phenolic structure of 4-(1-aminopropan-2-yl)-2-fluorophenol .
Propanamine Derivatives with Aromatic Substitutions
1-(4-Methoxyphenyl)propan-2-amine
- Molecular Formula: C₁₀H₁₅NO
- CAS : 31721-25-2
- Key Features: Shares the propan-2-amine chain but replaces the fluorine atom with a methoxy group at the para position. The methoxy group enhances electron-donating effects, altering reactivity in nucleophilic substitutions compared to the electron-withdrawing fluorine in this compound .
4-(1-Aminoethyl)-2-fluorophenol hydrobromide
Heterocyclic Fluorinated Amines
(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol
- Molecular Formula : C₁₁H₁₄F₂N₂O
- CAS : 2091713-65-2
- Key Features: Incorporates a difluorinated pyrrolidine ring and a methanol group.
4-(5-Sec-butyl-2-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- Molecular Formula : C₁₄H₁₉N₂OS·HBr
- CAS: Not explicitly listed (see ).
- Key Features: Combines a thiazole ring with sec-butyl and methoxy substituents. The thiazole core introduces sulfur-based reactivity, distinguishing it from the phenol-based target compound .
Comparative Data Table
| Compound Name | Molecular Formula | CAS Number | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| This compound HCl | C₉H₁₂FNO·HCl | 13238-99-8 | 209.66 g/mol | Phenol, 2-F, para-aminopropan-2-yl, HCl salt |
| N-(2-((4-Fluoro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide | C₂₀H₁₈FN₂O₂S | - | 369.43 g/mol | Sulfonamide, fluorinated benzylidene |
| 1-(4-Methoxyphenyl)propan-2-amine | C₁₀H₁₅NO | 31721-25-2 | 165.23 g/mol | Methoxy, propan-2-amine chain |
| (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol | C₁₁H₁₄F₂N₂O | 2091713-65-2 | 228.24 g/mol | Difluoropyrrolidine, methanol, 4-aminophenyl |
Key Research Findings
- Electronic Effects: Fluorine at the ortho position in this compound increases the acidity of the phenolic -OH group compared to methoxy-substituted analogues (e.g., 1-(4-methoxyphenyl)propan-2-amine) .
- Solubility : Hydrochloride or hydrobromide salts (e.g., 1030444-42-8) improve aqueous solubility, critical for pharmaceutical formulations .
- Applications: Heterocyclic derivatives (e.g., thiazole or pyrrolidine-containing compounds) show broader bioactivity in kinase inhibition, while simpler phenolic amines are preferred as synthetic intermediates .
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